2,4-Dimethylbenzylzinc chloride
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Overview
Description
The compound with the identifier MFCD02260146 is known as 2,6-Dimethylbenzylzinc chloride. It is an organozinc compound that is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzylzinc chloride can be synthesized through the reaction of 2,6-dimethylbenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,6-Dimethylbenzyl chloride+Zn→2,6-Dimethylbenzylzinc chloride
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethylbenzylzinc chloride involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity zinc and solvents, and the reaction is monitored to maintain optimal temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with 2,6-Dimethylbenzylzinc chloride.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
Alcohols: Reaction with aldehydes or ketones typically yields alcohols.
Alkanes: Reaction with alkyl halides can produce alkanes through nucleophilic substitution.
Scientific Research Applications
2,6-Dimethylbenzylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used in the formation of complex organic molecules, particularly in the pharmaceutical industry for drug synthesis.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: It is used in the synthesis of biologically active compounds for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzylzinc chloride involves the transfer of the benzyl group to an electrophile. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction. This facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzylzinc chloride: Similar in structure but with different positional isomers.
Benzylzinc chloride: Lacks the methyl groups, leading to different reactivity and selectivity.
Uniqueness
2,6-Dimethylbenzylzinc chloride is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its steric and electronic properties. This makes it particularly useful in reactions where selectivity and reactivity are crucial.
Properties
Molecular Formula |
C9H11ClZn |
---|---|
Molecular Weight |
220.0 g/mol |
IUPAC Name |
chlorozinc(1+);1-methanidyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1 |
InChI Key |
JQYQHFOFWWMMEH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)[CH2-])C.Cl[Zn+] |
Origin of Product |
United States |
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